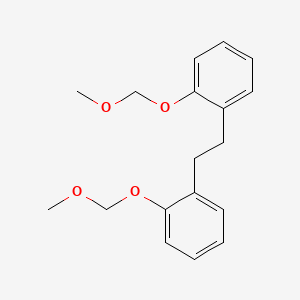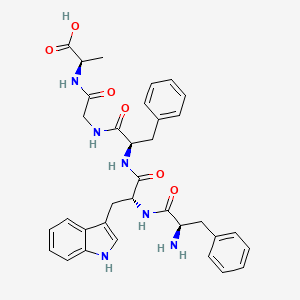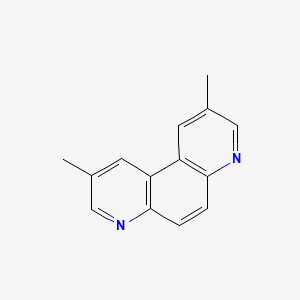
2,9-Dimethyl-4,7-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-4,7-phenanthroline, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at the 2 and 9 positions and two phenyl groups at the 4 and 7 positions. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-dimethyl-4,7-phenanthroline typically involves a one-step reaction where o-diaminobenzene reacts with a compound of formula III in the presence of a mixed dehydrating agent. The mixed dehydrating agent is a combination of hydrochloric acid and an organic acid, which acts as a phase-transfer catalyst, dehydrating agent, and buffering agent. This method is advantageous as it produces high-purity products with minimal side reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ketone solvents in the post-treatment phase helps reduce the separation steps and product loss, thereby improving the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Dimethyl-4,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,9-Dimethyl-4,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. .
Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron transport properties
Mécanisme D'action
The mechanism by which 2,9-dimethyl-4,7-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then participate in various chemical reactions. The compound’s electron transport properties make it an effective material in electronic devices, where it acts as an exciton-blocking barrier .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline: A parent compound with similar chelating properties but lacking the methyl and phenyl substituents.
4,7-Diphenyl-1,10-phenanthroline: Similar to 2,9-dimethyl-4,7-phenanthroline but without the methyl groups.
Neocuproine: Another derivative of phenanthroline with different substituents .
Uniqueness: this compound is unique due to its specific substituents, which enhance its electron transport properties and make it particularly useful in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
646058-76-6 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2,9-dimethyl-4,7-phenanthroline |
InChI |
InChI=1S/C14H12N2/c1-9-5-11-12-6-10(2)8-16-14(12)4-3-13(11)15-7-9/h3-8H,1-2H3 |
Clé InChI |
IJXYCXDXANGDIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC3=C2C=C(C=N3)C)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


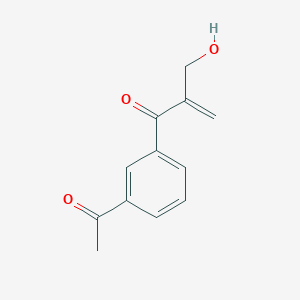
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)

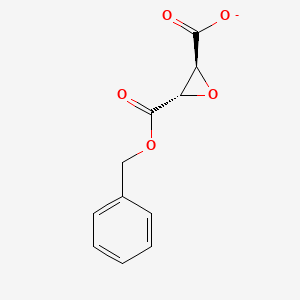
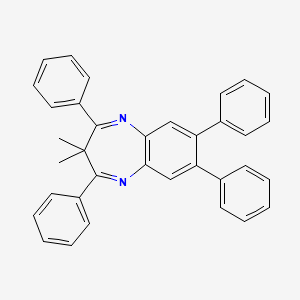
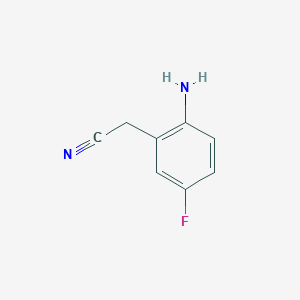
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
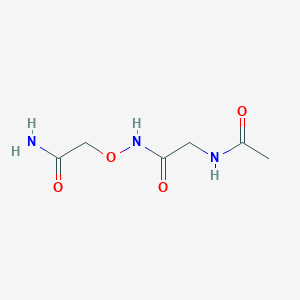
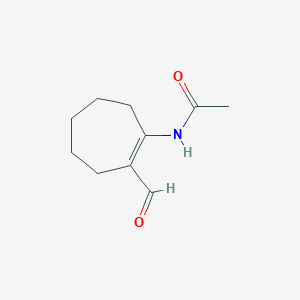
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
